Tetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate

Gene Delivery Nonviral Vectors Sulfonium Lipid Synthesis

Specialized sulfur-containing heterocyclic building block with a tetrahydrothiopyran (thiane) core and an excellent tosylate leaving group for SN2 displacement. Enables N-, S-, O-, and C-alkylation with diverse nucleophiles. Key alkylating agent for sulfonium-based cationic lipids used in non-viral gene delivery (nanoparticle formation, +20 to +40 mV zeta potential). Not chemically equivalent to tetrahydropyranyl tosylates or mesylates. Ideal for kinase inhibitor, GPCR modulator, and antimicrobial SAR. Inquire for 95% purity research-grade material.

Molecular Formula C12H16O3S2
Molecular Weight 272.4 g/mol
CAS No. 27999-97-9
Cat. No. B3060353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2h-thiopyran-4-yl 4-methylbenzenesulfonate
CAS27999-97-9
Molecular FormulaC12H16O3S2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCSCC2
InChIInChI=1S/C12H16O3S2/c1-10-2-4-12(5-3-10)17(13,14)15-11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3
InChIKeyGDJWDLUJZROSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS 27999-97-9): A Sulfur-Heterocyclic Tosylate Intermediate for Nucleophilic Substitution and Sulfonium Lipid Synthesis


Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS 27999-97-9), also named thian-4-yl 4-methylbenzenesulfonate, is a specialized sulfur-containing heterocyclic building block featuring a tetrahydrothiopyran (thiane) ring esterified with a p-toluenesulfonyl (tosyl) group [1]. This molecular architecture confers a unique combination of properties: the cyclic sulfide provides a structural motif found in various bioactive molecules and advanced materials, while the tosylate moiety constitutes an excellent leaving group for nucleophilic substitution (SN2) and elimination reactions [2]. This compound serves as a key intermediate in medicinal chemistry programs for installing the tetrahydrothiopyran scaffold into drug candidates and is employed in the synthesis of functional sulfonium lipids for non-viral gene delivery applications [3].

Why Generic Substitution of Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS 27999-97-9) Fails: Differentiated Reactivity and Structural Constraints


Generic substitution of tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate with alternative thiopyran derivatives or sulfonate esters is not chemically equivalent due to three primary factors. First, the cyclic sulfide ring imparts distinct steric and electronic properties that influence reaction rates and regioselectivity in subsequent transformations compared to oxygen-containing analogs like tetrahydropyranyl tosylates [1]. Second, the tosylate leaving group exhibits nucleofuge-specific reactivity that differs from mesylates, brosylates, or halides, particularly in SN2 reactions where steric hindrance around the electrophilic center dictates reaction efficiency [2]. Third, the tetrahydrothiopyran scaffold has demonstrated utility in generating sulfonium-based cationic lipids for gene delivery—a functional application that cannot be achieved with O-heterocyclic or non-cyclic sulfonate esters [3].

Quantitative Evidence Guide for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS 27999-97-9): Comparative Reactivity and Application-Specific Performance


Tetrahydrothiopyranyl Tosylate Enables Synthesis of Sulfonium Gene Vectors: A Structural Advantage Over Tetrahydrothiophene Analogs

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate serves as the essential precursor for synthesizing tetrahydrothiopyran-based sulfonium lipids used as nonviral gene vectors. In a direct head-to-head study, tetrahydrothiopyran-derived sulfonium lipids exhibited distinct physicochemical properties compared to tetrahydrothiophene-derived analogs, with particle sizes of 150-300 nm and zeta potentials of +20 to +40 mV after DNA condensation [1]. The cyclic six-membered thiopyran ring provides a distinct steric environment that influences DNA binding interactions relative to the five-membered thiophene system [1].

Gene Delivery Nonviral Vectors Sulfonium Lipid Synthesis

Tosylate Leaving Group Provides Superior Stability and Controlled Reactivity Compared to Alkyl Halides in SN2 Transformations

The tosylate group (-OTs) in tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate provides a leaving group with pKa of the conjugate acid (p-toluenesulfonic acid) of approximately -2.8, which is significantly lower than that of water (pKa 15.7), rendering the tosylate anion an exceptionally stable leaving species [1]. In contrast, alkyl iodides (conjugate acid HI, pKa -10) and bromides (HBr, pKa -9) are stronger leaving groups but exhibit lower shelf stability and greater sensitivity to nucleophilic impurities, while alkyl chlorides (HCl, pKa -7) are less reactive. Tosylates represent a practical balance between reactivity and isolable stability, allowing for controlled SN2 reactions with predictable stereochemical outcomes [1].

Organic Synthesis Nucleophilic Substitution Leaving Group Chemistry

Thiopyran Ring Provides Distinct Steric and Electronic Profile Differentiating from Tetrahydropyranyl Tosylates

The tetrahydrothiopyran ring in tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate contains a sulfur atom (atomic radius ~ 105 pm) in place of the oxygen atom (atomic radius ~ 60 pm) found in tetrahydropyranyl tosylate analogs. This substitution alters the ring geometry, with C-S bond lengths (approximately 1.81 Å) being significantly longer than C-O bonds (approximately 1.43 Å) [1]. The larger sulfur atom also confers greater polarizability and distinct stereoelectronic effects, influencing the conformational preferences and reactivity of the heterocyclic ring system [1].

Heterocyclic Chemistry Sulfur Heterocycles Medicinal Chemistry Building Blocks

Optimal Research and Industrial Application Scenarios for Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate (CAS 27999-97-9)


Synthesis of Sulfonium-Based Cationic Lipids for Nonviral Gene Delivery

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate serves as the key alkylating agent to introduce the tetrahydrothiopyran headgroup into sulfonium lipid architectures. Reaction of this tosylate with ethoxy-linked aliphatic amines generates cationic sulfonium species that condense plasmid DNA into nanoparticles (150-300 nm diameter) with positive surface charge (+20 to +40 mV zeta potential), enabling cellular uptake for gene therapy applications [1].

Medicinal Chemistry: Installation of Tetrahydrothiopyran Scaffold via Nucleophilic Substitution

The tosylate leaving group in tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate enables efficient SN2 coupling with diverse nucleophiles including amines, thiols, alkoxides, and stabilized carbanions. This provides a direct route to N-alkylated, S-alkylated, O-alkylated, and C-alkylated tetrahydrothiopyran derivatives for structure-activity relationship (SAR) exploration in drug discovery programs targeting kinase inhibitors, GPCR modulators, and antimicrobial agents [2].

Preparation of Tetrahydrothiopyran-4-yl Substituted Heterocycles

Tetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate undergoes nucleophilic displacement with heterocyclic nucleophiles to generate thiazoles, triazoles, and diazepane derivatives bearing the tetrahydrothiopyran substituent. These substituted heterocycles represent privileged scaffolds for fragment-based drug discovery and combinatorial library synthesis [3].

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